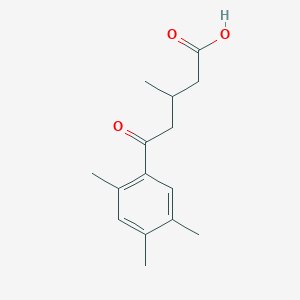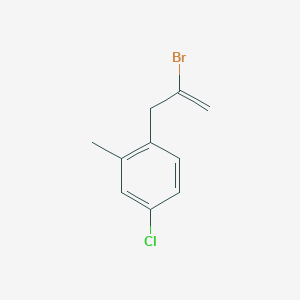
3-(4-Chloro-2-fluorophenyl)-1-propene
Overview
Description
The compound “3-(4-Chloro-2-fluorophenyl)-1-propene” is a complex organic molecule. It likely contains a propene group attached to a phenyl ring that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “3-(4-Chloro-2-fluorophenyl)-1-propene” were not found, similar compounds such as “3-Chloro-2-fluorophenyl isocyanate” are often used in chemical synthesis .Scientific Research Applications
Asymmetric Synthesis
Asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, employs microbial reductases for the production of antidepressant drugs. Saccharomyces cerevisiae reductase demonstrated high enantioselectivity and activity, optimizing the reaction conditions to achieve an enantiomeric excess value of 100% for the (S)-alcohol product. This process elucidates the potential of 3-(4-Chloro-2-fluorophenyl)-1-propene derivatives in pharmaceutical synthesis (Choi et al., 2010).
Copolymerization with Styrene
Novel trisubstituted ethylenes, including derivatives of 3-(4-Chloro-2-fluorophenyl)-1-propene, were synthesized and copolymerized with styrene. These studies explore the synthesis of copolymers with tailored properties, demonstrating applications in materials science. The copolymers exhibit distinct thermal properties and compositional versatility, showing potential for advanced material design (Kharas et al., 2016).
Photodehalogenation Studies
Investigations into the photodehalogenation of silylated and stannylated phenyl halides, including those related to 3-(4-Chloro-2-fluorophenyl)-1-propene, revealed the generation of phenyl cations and benzynes. These intermediates offer insights into novel pathways for designing less phototoxic drugs, highlighting the importance of such derivatives in developing safer pharmaceuticals (Protti et al., 2012).
Molecular Structure and Hyperpolarizability
The molecular structure, vibrational wavenumbers, and hyperpolarizability of derivatives like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have been studied. These investigations reveal the compound's potential in nonlinear optical (NLO) materials, with significant implications for electronic and photonic devices (Najiya et al., 2014).
Chemical Reactivity and Molecular Geometry
Research on the synthesis, spectral analysis, and quantum chemical studies of various chloro- and fluoro-phenyl derivatives, including 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, provides insights into their molecular geometry and chemical reactivity. Such studies underscore the versatility of 3-(4-Chloro-2-fluorophenyl)-1-propene derivatives in pharmaceutical and chemical research (Satheeshkumar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUFMBGOWOQXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268654 | |
| Record name | 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenyl)-1-propene | |
CAS RN |
951894-23-8 | |
| Record name | 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















